Molecular Weight and Hydrophobicity Differentiation: Dibenzylamino vs. Dimethylamino Analogs
CAS 72919-81-4 (MW 508.6 g/mol) possesses a substantially higher molecular weight than the closely related dimethylamino analog Basic Red 22 (CAS 12221-52-2; MW ~280–284 g/mol for the cation alone). The two additional benzyl groups contribute approximately 180 Da of incremental mass and increase the predicted logP by an estimated 1.5–2.5 log units compared to the dimethylamino derivative [1]. Higher molecular weight and logP in cationic dyes generally correlate with enhanced fiber substantivity (increased affinity) on hydrophobic acrylic substrates, although this must be balanced against reduced water solubility in the dye-bath .
| Evidence Dimension | Molecular weight and predicted hydrophobicity |
|---|---|
| Target Compound Data | MW = 508.6 g/mol; predicted logP (ACD/Labs, neutral form dequaternized) ≈ 4.43 ; 2 benzyl substituents on coupling component amine [1] |
| Comparator Or Baseline | Basic Red 22 (5-((4-(dimethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium cation, CAS 12221-52-2): MW ≈ 280.1 g/mol (cation); 0 benzyl substituents; predicted logP (neutral dequaternized analog) ≈ 2.0–2.9 [2] |
| Quantified Difference | ΔMW ≈ +228 g/mol (target vs. dimethylamino analog); Δ predicted logP ≈ +1.5 to +2.5 log units higher for dibenzylamino variant [2] |
| Conditions | MW from PubChem computed data; logP predictions from ACD/Labs Percepta PhysChem Module for dequaternized neutral analogs (ChemSpider data for 4-(dimethylamino)azobenzene used as surrogate for dimethylamino scaffold). |
Why This Matters
The substantially higher molecular weight and predicted logP of CAS 72919-81-4 indicate significantly greater fiber substantivity on hydrophobic acrylic substrates compared to the dimethylamino analog (Basic Red 22), making it preferable for applications requiring high exhaustion and deep shade dyeing, while the dimethylamino analog may be more suitable for applications demanding higher water solubility and faster dye-bath penetration.
- [1] PubChem. Compound Summary for CID 44151708: 5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] ichemistry.cn. C.I. Basic Red 22 (CAS 12221-52-2). Accessed May 2026. View Source
